
Pyrimidine-2-carboximidamide acetate
Vue d'ensemble
Description
Pyrimidine-2-carboximidamide acetate is a compound with the molecular formula C7H10N4O2 . It is known to exist in the form of a white crystalline powder .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including Pyrimidine-2-carboximidamide acetate, has been described in several studies . These methods involve various chemical reactions, including the use of samarium chloride catalyzed cyclisation of β-formyl enamides using urea as a source of ammonia under microwave irradiation .
Molecular Structure Analysis
The molecular structure of Pyrimidine-2-carboximidamide acetate has been analyzed in several studies . The InChI code for this compound is 1S/C5H6N4.C2H4O2/c6-4(7)5-8-2-1-3-9-5;1-2(3)4/h1-3H,(H3,6,7);1H3,(H,3,4) .
Chemical Reactions Analysis
Pyrimidine derivatives, including Pyrimidine-2-carboximidamide acetate, have been involved in various chemical reactions . For instance, a cascade of stepwise inverse electron-demand hetero-Diels–Alder reactions, followed by retro-Diels–Alder reactions and the elimination of water, has been reported .
Applications De Recherche Scientifique
RAGE Inhibitors
Pyrimidine-2-carboximidamide acetate has been used in the design and synthesis of novel RAGE (Receptor for Advanced Glycation End product) inhibitors . These inhibitors have improved drug-like properties and reduced hydrophobicity and toxicity . RAGE is a multi-ligand binding transmembrane receptor of the immunoglobulin superfamily, which is over-expressed in chronic inflammatory diseases such as diabetes, atherosclerosis, and Alzheimer’s disease . Therefore, RAGE inhibitors can be potential therapeutic agents for these diseases .
Protein Binding
This compound has been used in the synthesis of a novel 2, 2’-bipyrimidine fluorescent derivative for protein binding . The novel fluorophore was prepared by multistep synthesis and has shown good interaction with proteins, making it a promising candidate for protein assays .
Antimicrobial Applications
The pyrimidine scaffold, which includes Pyrimidine-2-carboximidamide acetate, has found widespread therapeutic applications, including antimicrobial applications .
Antimalarial Applications
Pyrimidine-based drugs, including Pyrimidine-2-carboximidamide acetate, have been used in antimalarial applications .
Antiviral Applications
The pyrimidine scaffold has been used in the development of antiviral drugs .
Anticancer Applications
Pyrimidine-based compounds have been used in the development of anticancer drugs .
Anti-Inflammatory Applications
Pyrimidine-based compounds, including Pyrimidine-2-carboximidamide acetate, have been used in anti-inflammatory applications .
Antioxidant Applications
The pyrimidine scaffold has been used in the development of antioxidant drugs .
Safety And Hazards
Orientations Futures
Pyrimidine derivatives, including Pyrimidine-2-carboximidamide acetate, have been the subject of ongoing research due to their wide range of pharmacological effects . Future research directions include the development of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimum toxicity , as well as the exploration of pyrimidine-based drugs for various therapeutic applications .
Propriétés
IUPAC Name |
acetic acid;pyrimidine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4.C2H4O2/c6-4(7)5-8-2-1-3-9-5;1-2(3)4/h1-3H,(H3,6,7);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBMXRVMNUXJJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CN=C(N=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine-2-carboximidamide acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B152740.png)





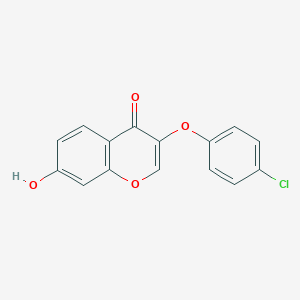
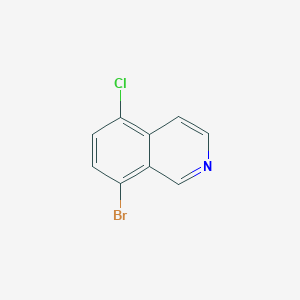
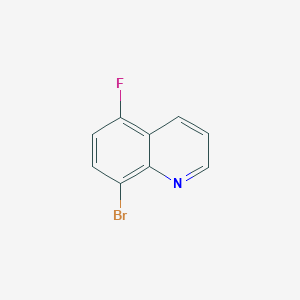


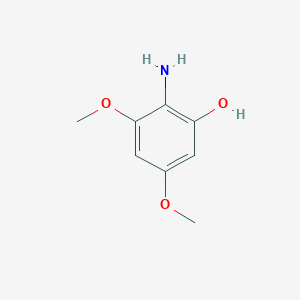
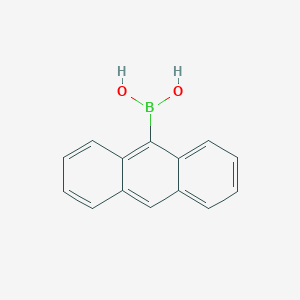
![N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B152768.png)